An In-Depth Technical Guide to 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 1403899-44-4)
An In-Depth Technical Guide to 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 1403899-44-4)
This technical guide provides a comprehensive overview of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, propose a detailed synthetic route, explore its chemical reactivity and derivatization potential, and discuss its applications as a crucial intermediate in the synthesis of pharmacologically active molecules.
Introduction and Significance
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, with CAS number 1403899-44-4, is a member of the pyrrolopyridine family of compounds. These scaffolds, also known as azaindoles, are of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling them to interact with a wide range of biological targets.[1] While this specific compound is primarily utilized as an intermediate, the broader class of pyrrolo[3,2-c]pyridine derivatives has demonstrated a wide array of biological activities, including potential as anticancer and antiarthritic agents through mechanisms like FMS kinase inhibition.[2] The strategic placement of a chloro group and a secondary amine, along with the gem-dimethyl substitution, makes this molecule a versatile starting point for the synthesis of diverse compound libraries.
Physicochemical Properties
The fundamental physicochemical properties of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine are summarized in the table below, based on data from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 1403899-44-4 | Generic |
| Molecular Formula | C₉H₁₁ClN₂ | [3] |
| Molecular Weight | 182.65 g/mol | [3] |
| Appearance | Solid | Generic |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | 2-8°C, Keep in a dark place, Inert atmosphere | [3] |
Proposed Synthesis: A Fischer Indole Approach
A likely precursor for the carbonyl component is 3-hydroxy-3-methylbutan-2-one, which can undergo rearrangement and cyclization under acidic conditions. The steric hindrance from the gem-dimethyl group is a critical consideration, often requiring stronger Lewis or Brønsted acid catalysts and potentially elevated temperatures to drive the reaction to completion.[6]
Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Hydrazone Intermediate
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To a stirred solution of 2-chloro-4-hydrazinylpyridine (1.0 eq) in ethanol, add 3-hydroxy-3-methylbutan-2-one (1.1 eq).
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Add a catalytic amount of acetic acid (e.g., 3-4 drops).
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude hydrazone can be purified by recrystallization or used directly in the next step.
Step 2: Fischer Cyclization
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To the crude hydrazone intermediate (1.0 eq), add a suitable acid catalyst. A strong Lewis acid such as zinc chloride (2.0-3.0 eq) or a Brønsted acid like polyphosphoric acid is recommended due to the sterically hindered nature of the required rearrangement.
-
Heat the mixture to a high temperature (e.g., 120-160 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice and basifying with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford the desired 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
Chemical Reactivity and Derivatization
The structure of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine offers two primary sites for chemical modification, making it a valuable scaffold for building diverse molecular architectures.
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The 6-Chloro Position: The chlorine atom on the pyridine ring is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds with aryl or heteroaryl boronic acids.[7][8][9][10]
-
The Secondary Amine (N-1 Position): The secondary amine in the dihydropyrrole ring is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce various functional groups.
Detailed Protocol: Suzuki Cross-Coupling
-
In a reaction vessel, combine 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 6-aryl-substituted derivative.
Detailed Protocol: N-Acylation
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Dissolve 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a dry aprotic solvent such as dichloromethane or THF.
-
Add a base, for instance, triethylamine or diisopropylethylamine (1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion is observed by TLC.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the residue by column chromatography to yield the N-acylated product.
Applications in Medicinal Chemistry
The primary application of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is as a foundational scaffold for the synthesis of more complex molecules with potential therapeutic value. The pyrrolopyridine core is a known "privileged structure" in drug discovery. Derivatives of this scaffold have been investigated for a range of biological activities, most notably as kinase inhibitors for the treatment of cancer.[1] For example, various substituted 1H-pyrrolo[3,2-c]pyridines have been designed and synthesized as potent inhibitors of tubulin polymerization, exhibiting significant anticancer activities.[11] The ability to readily modify both the pyridine and pyrrole rings of this intermediate allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Analytical Characterization
The identity and purity of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine are typically confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the C2 methylene protons, and a sharp singlet for the two equivalent methyl groups at the C3 position. The N-H proton of the pyrrole ring will also be present, often as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.65 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically using a reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid.
Safety Information
As with any chemical reagent, 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on safety data for similar chlorinated heterocyclic compounds, it should be considered potentially harmful if swallowed, and may cause skin and eye irritation.[12][13]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
References
J. T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE. J. T. Baker.
[12] Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 6-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Fluorochem Ltd.
[3] Lead Sciences. 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. Lead Sciences. Available at: [Link]
[4] Wikipedia. (2023). Fischer indole synthesis. Wikipedia. Available at: [Link]
[14] Sharafian, F., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1).
[13] ChemScene. (2025, December 12). Safety Data Sheet: 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. ChemScene.
[15] Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET: Pyridine. Sigma-Aldrich.
[16] Fisher Scientific. (2009, October 2). SAFETY DATA SHEET: Pyridine. Fisher Scientific.
[7] D'Auria, M., et al. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 22(10), 1649.
[17] Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
[18] ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate.
[1] El-Gamal, M. I., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 437-453.
[19] MySkinRecipes. 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes. Available at: [Link]
[8] Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488.
[9] Li, R., et al. (2022). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. ChemCatChem.
[10] Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
[2] Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354.
[20] Martin, D., et al. (2020). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics, 39(10), 1819-1826.
[11] Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301826.
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